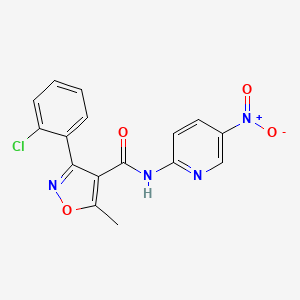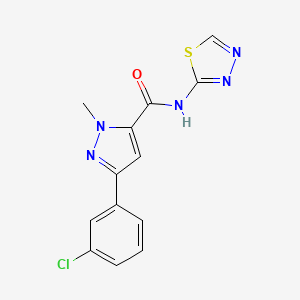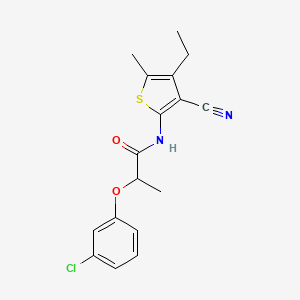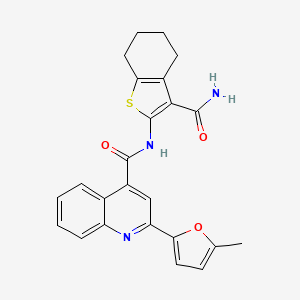![molecular formula C15H26N2O3 B10979204 2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)
2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a piperidine ring, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the piperidine derivative and the cyclohexane carboxylic acid derivative. The key steps include:
Formation of the Piperidine Derivative: This can be achieved through the hydrogenation of pyridine or by other methods such as cyclization reactions.
Formation of the Cyclohexane Carboxylic Acid Derivative: This is often prepared by the hydrogenation of benzoic acid.
Coupling Reaction: The piperidine derivative is then coupled with the cyclohexane carboxylic acid derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid: A simpler compound with similar structural features but lacking the piperidine ring.
Piperidine Derivatives: Compounds such as piperidine itself or substituted piperidines that share the piperidine ring structure.
Uniqueness
2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the combination of the piperidine ring and the cyclohexane carboxylic acid group.
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26N2O3/c18-14(12-6-2-3-7-13(12)15(19)20)16-8-11-17-9-4-1-5-10-17/h12-13H,1-11H2,(H,16,18)(H,19,20) |
InChI Key |
UOYGYBMQXLFZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B10979124.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one](/img/structure/B10979134.png)
![N-[2-(2,2-difluoroacetamido)ethyl]-2,2-difluoroacetamide](/img/structure/B10979135.png)

![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10979145.png)



![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10979165.png)

![N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10979180.png)
![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10979186.png)


